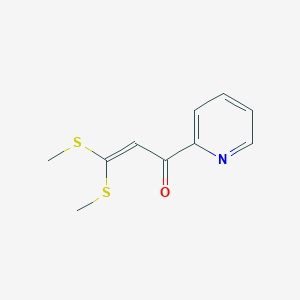
3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one
Cat. No. B1363995
Key on ui cas rn:
78570-34-0
M. Wt: 225.3 g/mol
InChI Key: AATMJUDJDOFFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04451659
Procedure details


Ketene dithioacetal (Product A) (2.0 g, 0.0089 mol) was added to a solution of acetophenone (1.07 g, 0.0089 mol) and potassium tert-butoxide (2.0 g, 0.0178 mol) in dry THF (20 mL). The temperature of the reaction mixture was raised to 60° C. and the mixture was stirred for 1 hour during which time an orange-red precipitate formed. This was collected and added to an ice-cold HCl solution (4% acid) and the oily material which separated allowed to crystallize. The brown solid was collected and recrystallized from benzene: petroleum ether (b.p. 80°-100° C.) from which it separated as pale-yellow prisms: 1.8 g (70%), m.p. 106°-108° C.: IR (KBr)νCO 1680, 1630 cm-1 ; NMR (CDCl3)δ8.0-7.56 (m, 10, aromatic), 6.82 (s,1, vinylic), 4.64 (s,2,CH2), 2.59 (s,3,SCH3); M.+ 296 (7%).





Identifiers


|
REACTION_CXSMILES
|
CS[C:3]([S:13][CH3:14])=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9]N=1)=[O:6].[C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[CH3:16].[CH3:24]C(C)([O-])C.[K+]>C1COCC1>[C:7]1([C:5](=[O:6])[CH:4]=[C:3]([S:13][CH3:14])[CH2:16][C:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:17])[CH:24]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC(=CC(=O)C1=NC=CC=C1)SC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CSC(=CC(=O)C1=NC=CC=C1)SC
|
|
Name
|
|
|
Quantity
|
1.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hour during which time an orange-red precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to an ice-cold HCl solution (4% acid)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oily material which separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The brown solid was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
petroleum ether (b.p. 80°-100° C.) from which it separated as pale-yellow prisms
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(C=C(CC(=O)C1=CC=CC=C1)SC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
